1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
Overview
Description
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a pyrrolidine ring attached to a 2-(4-nitrophenoxy)ethyl group
Scientific Research Applications
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified as harmful by inhalation, in contact with skin, and if swallowed . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P330, P332, P313, P337, P313, P340, P362, P403, P403, P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-nitrophenol with 2-bromoethylamine hydrobromide to form 2-(4-nitrophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine can undergo several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst are commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
Reduction: The major product formed is 1-(2-(4-aminophenoxy)ethyl)pyrrolidine.
Substitution: The products depend on the nucleophile used in the reaction.
Mechanism of Action
The mechanism of action of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Aminophenoxy)ethyl)pyrrolidine: Formed by the reduction of the nitro group in 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine.
1-(2-(4-Methoxyphenoxy)ethyl)pyrrolidine: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a variety of derivatives with different properties.
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYRKYHMDDHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329385 | |
Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265654-77-1 | |
Record name | 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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